EMD638683, chemically known as N'-(2-(3,5-difluorophenyl)-2-hydroxyacetyl)-2-ethyl-4-hydroxy-3-methylbenzohydrazide, is a potent and selective inhibitor of serum and glucocorticoid-regulated kinase 1 (SGK1) [, , , ]. This compound serves as a valuable tool in scientific research to investigate the role of SGK1 in various physiological and pathological processes [, , , , , , , , , , , , , , , , , , ].
EMD638683 functions as a potent and selective ATP-competitive inhibitor of SGK1 [, ]. It exhibits a higher affinity for SGK1 compared to related kinases within the AGC family, leading to effective inhibition of SGK1 activity at nanomolar concentrations in cellular assays []. By inhibiting SGK1, EMD638683 disrupts downstream signaling pathways, influencing various cellular processes such as cell survival, proliferation, migration, and ion channel regulation [, , , , , , , , , , , , , , , , , , ].
7.1 Cancer Research- Inhibition of Tumor Growth: EMD638683 has shown promising results in inhibiting the growth of colon cancer cells in vitro and in vivo by promoting radiation-induced cell death and decreasing the number of tumors in a chemical carcinogenesis model [].- Sensitization to Therapy: EMD638683 enhances the effectiveness of chemotherapy drugs like doxorubicin in rhabdomyosarcoma cells, leading to reduced cell viability, migration, and proliferation [].- Targeting SGK1 in AKT/PI3K/mTOR Inhibitor Resistance: EMD638683 exhibits synergistic effects when combined with AKT inhibitors in breast cancer cells, particularly those resistant to AKT/PI3K/mTOR inhibitors [].
7.2 Cardiovascular Research- Hypertension: Studies demonstrate that EMD638683 can lower blood pressure in hypertensive mouse models, highlighting its potential as a therapeutic target for hypertension, particularly in individuals with type 2 diabetes and metabolic syndrome [, , , , , ]. - Cardiac Fibrosis: EMD638683 attenuates cardiac inflammation and fibrosis in a mouse model of hypertension by blocking the activation of the NLRP3 inflammasome, suggesting its potential in treating hypertensive cardiac damage [, ].- Vascular Calcification: Research shows that EMD638683 can inhibit the osteogenic transdifferentiation and calcification of vascular smooth muscle cells, which is a significant complication in chronic kidney disease and diabetes [, , ].- Vascular Stiffening: EMD638683 demonstrates the ability to prevent endothelial cell and aortic stiffening induced by a high-salt diet, indicating its potential in addressing vascular complications associated with salt sensitivity [].
7.3 Inflammation and Immunology- Inflammatory Responses: Research suggests that EMD638683 can modulate inflammatory responses, including the attenuation of Angiotensin II-induced cardiac inflammation by inhibiting NLRP3 inflammasome activation [, ].- Immune Cell Regulation: Studies in hypertensive mice models show that EMD638683 can restore the balance between Th17 and Treg cells, indicating its potential role in regulating immune responses in hypertension [, ].
7.4 Other Applications- Multiple Myeloma: EMD638683 exhibits significant inhibitory effects on osteoclasts in multiple myeloma, suggesting a potential therapeutic avenue for myeloma bone disease [, ].- Long QT Syndrome: Research indicates that EMD638683 effectively shortens the action potential duration in patient-derived heart cells with various Long QT syndrome genotypes, making it a potential therapeutic candidate for this condition [].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2